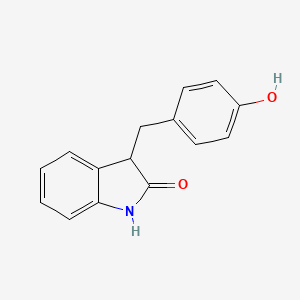

3-(4-Hydroxybenzyl)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H13NO2/c17-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)16-15(13)18/h1-8,13,17H,9H2,(H,16,18) |

InChI Key |

BNEPXBTXKGHOQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preclinical Pharmacological Activities of 3 4 Hydroxybenzyl Indolin 2 One and Its Analogs

Antineoplastic Efficacy in Cellular and Preclinical Models

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The 3-(4-hydroxyphenyl)indolin-2-one pharmacophore is a key feature in a class of compounds emerging as promising candidates for cancer treatment. nih.gov These compounds have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines.

One notable analog, ErSO, a chiral 3-(4-hydroxyphenyl)indolin-2-one, exhibits potent activity against ERα-positive cancer cells, with an average IC50 of 34 nM. nih.gov In contrast, it shows minimal activity in other cancer cell lines, with an average IC50 of 12,400 nM. nih.gov However, ErSO has also shown potent activity against some ERα-negative cell lines, including Hs578t, MDA-MB-453, MDA-MB-468, and BT-20. nih.gov The cytotoxic effects of ErSO are particularly noteworthy, as it can quantitatively kill ERα positive cancer cell lines in culture, a characteristic that distinguishes it from other ERα targeted therapies like 4-hydroxytamoxifen (B85900) (OHT) and fulvestrant. nih.gov

Another group of analogs, the 3,3-bis(4-hydroxyphenyl)indolin-2-ones, which are achiral, also display potent and selective anticancer activity. nih.gov Compounds such as BHPI, TOP001, and TOP216 have shown single to double-digit nanomolar potencies against sensitive cancer cell lines, while being largely inactive against insensitive lines (>1000 nM). nih.gov For instance, BHPI has an antiproliferative 4-day IC50 of 15 nM. nih.gov

Furthermore, a series of indolinone-based derivatives were designed and synthesized, with compounds 9 and 20 showing the most cytotoxicity against MCF-7 and HepG-2 cell lines, with IC50 values ranging from 2.53 to 7.54 µM. mdpi.com These compounds were found to be 2.2–2.7-fold more cytotoxic than indirubin (B1684374) against HepG-2 cells. mdpi.com

Below is a table summarizing the antiproliferative and cytotoxic activities of selected 3-(4-Hydroxybenzyl)indolin-2-one analogs.

| Compound/Analog | Cancer Cell Line(s) | Activity | IC50 Value(s) |

| ErSO | ERα-positive cancer cells | Potent Antiproliferative | Average 34 nM |

| ErSO | Various other cancer cell lines | Inactive | Average 12,400 nM |

| ErSO | Hs578t, MDA-MB-453, MDA-MB-468, BT-20 (ERα-negative) | Potent Antiproliferative | Not specified |

| BHPI | Not specified | Antiproliferative | 15 nM (4-day) |

| TOP001/TOP216 | Sensitive cancer cell lines | Potent, selective anticancer | Single to double digit nM |

| TOP001/TOP216 | Insensitive cell lines | Inactive | >1000 nM |

| Compound 9 | MCF-7, HepG-2 | Cytotoxic | 2.53 to 7.54 µM |

| Compound 20 | MCF-7, HepG-2 | Cytotoxic | 2.53 to 7.54 µM |

Induction of Programmed Cell Death Pathways

The anticancer activity of this compound and its analogs is often linked to the induction of programmed cell death, or apoptosis. mdpi.comnih.gov The parent phenol (B47542) of adapalene (B1666599) and its (E)-cinnamic acid analogue, for example, have been found to induce cancer cell apoptosis. nih.gov

The intrinsic pathway of apoptosis, which is triggered by mitochondrial activation, is a key mechanism. mdpi.com This pathway is regulated by the ratio of Bax to Bcl-2 proteins, and an increase in this ratio leads to apoptosis. mdpi.com The activation of terminal caspases 3 and 7 is a convergence point for both intrinsic and extrinsic apoptotic pathways, ultimately causing cancer cell death. mdpi.com

Studies on novel 3,4-dihydroquinazolinone derivatives have shown that they can induce both extrinsic and intrinsic apoptosis pathways through the activation of caspase-9 via cytochrome C. bue.edu.eg These compounds were also found to induce mitochondrial-dependent apoptosis. bue.edu.eg In HepG-2 cells, treatment with certain compounds led to a significant increase in the percentage of cells undergoing early apoptosis. bue.edu.eg

A novel 2-Indolyl-1,3,4-oxadiazole compound, 5l, has been investigated for its ability to induce apoptosis, paraptosis, and autophagy in breast cancer cells. nih.gov Furthermore, some benzopyran-4-one-isoxazole hybrid compounds have been shown to induce apoptosis in MDA-MB-231 cancer cells. chapman.edu For instance, compound 5a at a 5 µM concentration induced apoptosis by 50.8%. chapman.edu

Effects on Cancer Cell Migration

The migration of cancer cells is a critical step in metastasis. Some analogs of this compound have been shown to inhibit this process. Indole-based benzenesulfonamides, for instance, have demonstrated antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells, particularly under hypoxic conditions. nih.gov Compounds A6 and A15 from this series were effective in reducing cell migration. nih.gov The combination of A15 with the conventional anticancer drug doxorubicin (B1662922) further attenuated cell migration compared to either drug alone. nih.gov

The mechanism behind this antimigratory effect is linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme that helps tumor cells survive in hypoxic environments and promotes their migration and invasion. nih.gov By inhibiting CA IX, these compounds can suppress tumor growth and cell migration. nih.gov

Tumor Regression in Preclinical Xenograft Models

The antineoplastic efficacy of this compound analogs has been validated in preclinical xenograft models, where they have been shown to induce tumor regression.

For example, an analog referred to as (S)-38 demonstrated tumor regressions in rat models with PC-3 xenografts. nih.gov Similarly, treatment with TOP216, a 3,3-bis(4-hydroxyphenyl)indolin-2-one analog, induced robust antitumor effects in various in vivo tumor models, including MCF-7, PC-3, MDA-MB-468, MiaPaca, and A2780. nih.gov

The compound ErSO has also shown profound antitumor activity in in vivo models, leading to the eradication of drug-resistant, estrogen receptor-positive breast cancer. nih.gov Another compound, EZN-2208, a PEGylated form of SN38, has demonstrated superior antitumor effects compared to CPT-11 in neuroblastoma xenografts, often resulting in the complete lack of tumor detection by the end of the trials. nih.gov In a neuroblastoma model resistant to several common chemotherapy drugs, EZN-2208 induced 100% curability. nih.gov

Furthermore, a potent and selective small-molecule inhibitor of EZH2 led to dose-dependent regression of malignant rhabdoid tumors in xenograft-bearing mice. nih.gov This treatment not only caused tumor regression but also prevented tumor regrowth after the cessation of dosing. nih.gov

Anti-inflammatory Properties

Modulation of Nitric Oxide Production

Certain analogs of this compound have demonstrated anti-inflammatory properties through the modulation of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions.

A study of nineteen 3-substituted-indolin-2-one derivatives found that 3-(3-hydroxyphenyl)-indolin-2-one exhibited the highest anti-inflammatory activity by inhibiting NO production in a concentration-dependent manner in RAW264.7 macrophage cells. mdpi.comsemanticscholar.org This compound was also found to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com

Flavonoids, which share some structural similarities with the hydroxybenzyl moiety, are known to modulate NO levels. nih.govresearchgate.net They can prevent the overproduction of NO during inflammation by inhibiting signaling cascades like NF-κB, which downregulates iNOS expression. nih.govresearchgate.net Similarly, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly inhibited LPS-induced NO production in both RAW 264.7 cells and a zebrafish larvae model. nih.gov

The ability of these compounds to inhibit NO production is a key aspect of their anti-inflammatory potential. For instance, the methanolic extract of Schinus terebinthifolius fruits and its isolated flavonoid, apigenin, showed significant inhibition of NO production, corroborating their traditional use as anti-inflammatory agents. scielo.br

Below is a table summarizing the effects of selected compounds on nitric oxide production.

| Compound/Analog | Cell/Model System | Effect on NO Production |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 cells | Inhibition (Concentration-dependent) |

| HHMP | RAW 264.7 cells and zebrafish larvae | Significant inhibition |

| Apigenin | Macrophages | Significant inhibition (IC50 19.23 ± 1.34 µg/ml) |

| Schinus terebinthifolius extract (Fraction A3) | Macrophages | Potent inhibition (IC50 9.25 ± 1.24 µg/ml) |

Inhibition of Pro-inflammatory Cytokine (TNF-α, IL-6) Expression and Production

Derivatives of the indolin-2-one scaffold have demonstrated notable efficacy in modulating key inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Research into a series of 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one, a close analog of the subject compound, as a potent anti-inflammatory agent. nih.gov This compound was shown to significantly suppress the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages in a concentration-dependent manner. nih.gov The underlying mechanism for this activity involves the attenuation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov

Similarly, studies on conjugates of N-substituted indoles with aminophenylmorpholin-3-one have yielded potent anti-inflammatory agents. nih.gov One particular compound from this series, when screened in microglial cells, reduced LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov Further investigation revealed that this effect was associated with the inhibition of the nuclear translocation of NF-κB, a critical transcription factor for these cytokines. nih.gov

The anti-inflammatory potential of the core indole (B1671886) structure is further supported by findings on indole 3-carboxylic acid, which exhibited significant inhibitory effects on the production of TNF-α and IL-6 in RAW 264.7 cells. nih.gov Tyrosol, another related simple phenolic compound, was found to be highly active against IL-6 and TNF-α. nih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by Indolin-2-one Analogs

| Compound/Analog | Cytokine Inhibited | Key Findings | Source |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | TNF-α, IL-6 | Concentration-dependent suppression of production in LPS-stimulated macrophages. nih.gov | nih.gov |

| Indole-aminophenylmorpholinone conjugate | TNF-α, IL-6 | Reduced LPS-induced levels by 71% (TNF-α) and 53% (IL-6). nih.gov | nih.gov |

| Indole 3-carboxylic acid | TNF-α, IL-6 | Exhibited significant inhibitory effect on cytokine production. nih.gov | nih.gov |

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The anti-inflammatory properties of this compound and its derivatives extend to the suppression of key enzymes involved in the inflammatory cascade: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The aforementioned 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit nitric oxide (NO) production, which is directly related to the suppression of iNOS activity. nih.gov This inhibition of pro-inflammatory mediators is linked to the regulation of the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 cells. nih.gov Similarly, certain indole conjugates have been shown to cause a significant decrease in NO release from BV2 microglial cells, with molecular docking studies indicating that the compounds target iNOS. nih.gov

Direct inhibition of COX-2 has also been demonstrated for this class of compounds. A study focused on designing 1,3-dihydro-2H-indolin-2-one derivatives as COX-2 inhibitors identified several potent molecules. mdpi.com Compounds designated as 4e, 9h, and 9i displayed significant COX-2 inhibitory activities with low micromolar IC₅₀ values, suggesting they could serve as lead compounds for new anti-inflammatory agents. mdpi.com

Table 2: COX-2 Inhibition by Indolin-2-one Derivatives

| Compound | COX-2 IC₅₀ (µM) | Source |

|---|---|---|

| 4e | 2.35 ± 0.04 | mdpi.com |

| 9h | 2.42 ± 0.10 | mdpi.com |

| 9i | 3.34 ± 0.05 | mdpi.com |

| 4a | 19.9 ± 4.76 | mdpi.com |

Antimicrobial Spectrum

The indolin-2-one core structure is a versatile pharmacophore that has been incorporated into various derivatives exhibiting a broad spectrum of antimicrobial activity.

Antibacterial Activity

Indolin-2-one derivatives have shown promise against both Gram-positive and Gram-negative bacteria. nih.gov Hybrids of indolin-2-one and nitroimidazole demonstrated remarkable antibacterial activities, with MIC values ranging from 0.0625–4 μg/mL against several bacterial strains. nih.gov Another derivative exhibited promising activity against both bacterial types. nih.gov

Studies on 3-alkylidene-2-indolone derivatives found that compounds 10f, 10g, and 10h had a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA), which matched the activity of the control drug gatifloxacin. nih.gov Furthermore, 3-imine-indole-2-one derivatives are noted for their anti-bacterial properties. nih.gov Research on indole derivatives substituted with 1,2,4-triazole (B32235) also showed excellent activity against MRSA, with some compounds demonstrating higher potency than ciprofloxacin. nih.gov

Table 3: Antibacterial Activity of Indolin-2-one Analogs

| Derivative Class | Bacteria | MIC (μg/mL) | Source |

|---|---|---|---|

| Nitroimidazole-indolin-2-one hybrid | Gram-positive & Gram-negative strains | 0.0625 - 4 | nih.gov |

| 3-Alkylidene-2-indolone (10f, 10g, 10h) | Staphylococcus aureus (including MRSA) | 0.5 | nih.gov |

| Indole-triazole derivative (3d) | MRSA | < 3.125 | nih.gov |

Antifungal Activity

The antimicrobial profile of this scaffold includes significant antifungal action. A series of 3-benzylidene-indolin-2-ones showed significant activity against Aspergillus niger and Aspergillus clavatus. nih.gov One indolin-2-one derivative displayed moderate antifungal activity. nih.gov

Furthermore, indole derivatives linked with a 1,2,4-triazole moiety have been reported to possess excellent antifungal activities against Candida albicans and Candida krusei, exhibiting low MIC values. nih.gov This suggests that the indole core, when appropriately substituted, is a viable starting point for the development of novel antifungal agents.

Table 4: Antifungal Activity of Indolin-2-one Analogs

| Derivative Class | Fungi | Key Findings | Source |

|---|---|---|---|

| 3-Benzylidene-indolin-2-ones | Aspergillus niger, Aspergillus clavatus | Exhibited significant antimicrobial activity. | nih.gov |

Anthelmintic Activity

The biological activities of indole derivatives also encompass anthelmintic properties. In studies utilizing the Indian adult earthworm (Pheretima posthuma), a common model for screening anthelmintic drugs, various novel indole derivatives have been tested. researchgate.netjddtonline.info

One study on (1,3,4) oxadiazino-[6,5-b]indole derivatives reported that several compounds showed good paralytic times when compared with the standard drug Albendazole. researchgate.net Another study involving substituted quinoxaline (B1680401) compounds derived from indole noted that the presence of an electron-withdrawing group led to moderate to significant anthelmintic activity. jddtonline.info These findings indicate that the indole nucleus is a promising scaffold for the development of new anthelmintic agents.

Specific Enzyme Inhibition Profiles

Beyond the inflammatory enzymes iNOS and COX-2, derivatives of the indolin-2-one scaffold have been found to inhibit other specific enzymes, highlighting the chemical versatility and broad therapeutic potential of this structural class.

One area of investigation is in cancer therapy, where these compounds act as enzyme inhibitors. A novel synthetic indolin-2-ketone compound, Z24, was identified as a potential inhibitor of the Bcl-2 protein. nih.gov The study found that Z24 had a more potent inhibitory effect on the proliferation of Bcl-2 over-expressing HeLa cells compared to non-Bcl-2-expressing cells, suggesting a selective mechanism of action that contributes to its antitumor activity. nih.gov

Another important enzyme target is Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune tolerance that is a target in immuno-oncology. nih.gov Although not direct derivatives of this compound, the discovery of structurally novel biaryl ureas as potent IDO inhibitors underscores the potential for indole-containing structures to be optimized for this target. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., FLK-1 RTK)

The indolin-2-one core is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of angiogenesis, a process vital for tumor growth and metastasis. One of the key RTKs involved in angiogenesis is the Fetal Liver Kinase-1 (FLK-1), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Analogs of this compound have demonstrated significant inhibitory activity against VEGFR-2.

Structure-activity relationship studies have shown that modifications at the 3-position of the indolin-2-one ring are critical for potent and selective inhibition of RTKs. nih.gov For instance, the introduction of a five-membered heteroaryl ring at this position leads to high specificity for VEGFR-2. nih.gov A series of indoline-2-one derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Several of these compounds exhibited potent inhibition, with IC50 values in the nanomolar range. nih.gov For example, compound 10g and 17a were found to be more potent than the well-known multi-kinase inhibitor sunitinib (B231), which also features an indolin-2-one core. nih.gov The potent inhibitory activity of these analogs underscores the potential of the 3-substituted indolin-2-one scaffold in the development of anti-angiogenic agents.

| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference |

|---|---|---|

| 5b | 0.160 | nih.gov |

| 10e | 0.358 | nih.gov |

| 10g | 0.087 | nih.gov |

| 15a | 0.180 | nih.gov |

| 17a | 0.078 | nih.gov |

| Sunitinib (Reference) | 0.139 | nih.gov |

Inhibition of Aurora B Kinase

Aurora B kinase is a key regulator of mitosis, and its overexpression is implicated in the development of various cancers. mdpi.com Consequently, it has emerged as a promising target for anticancer therapies. A number of indolin-2-one derivatives have been developed and identified as potent inhibitors of Aurora B kinase. mdpi.comnih.gov

In one study, a series of fifteen indolin-2-one derivatives were synthesized and evaluated for their antiproliferative and Aurora B kinase inhibitory activities. nih.gov Among these, carbamate (B1207046) 6e and cyclopropylurea 8a derivatives demonstrated significant inhibitory potential against Aurora B, with IC50 values of 16.2 nM and 10.5 nM, respectively. nih.gov Another study identified (E)-3-((E)-4-(benzo[d] nih.govdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, designated as HOI-07 , as a specific and potent inhibitor of Aurora B kinase with an IC50 of 0.1 µM. These findings highlight the versatility of the indolin-2-one scaffold in targeting critical components of the cell cycle machinery.

| Compound | Aurora B Kinase Inhibition IC50 (nM) | Reference |

|---|---|---|

| Carbamate 6e | 16.2 | nih.gov |

| Cyclopropylurea 8a | 10.5 | nih.gov |

| HOI-07 | 100 |

Inhibition of EGFR and CDK2 Kinases

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are both important targets in cancer therapy. EGFR is an RTK that, upon activation, triggers signaling pathways leading to cell proliferation and survival, while CDK2 is a key regulator of the cell cycle. The dual inhibition of both kinases is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

Research has shown a synergistic effect in combining CDK1/2 inhibitors with EGFR inhibitors, leading to the downregulation of ERK1/2 stability and activity. While specific dual inhibitors based on the this compound scaffold are still under investigation, analogs with a 3-(substituted benzylidenyl)indolin-2-one structure have shown high selectivity towards EGFR. nih.gov Moreover, a novel compound with a 3-hydrazonoindolin-2-one scaffold, HI 5 , has been identified as a selective inhibitor of CDK2.

| Compound | Target Kinase | Inhibitory Activity | Reference |

|---|---|---|---|

| 3-(substituted benzylidenyl)indolin-2-ones | EGFR | High selectivity | nih.gov |

| HI 5 | CDK2/A2 | 49% growth inhibitory activity |

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Inhibition of TS leads to a "thymineless death" of rapidly dividing cells, making it a well-established target for anticancer drugs. While direct studies on this compound as a TS inhibitor are limited, research on related heterocyclic scaffolds suggests the potential for this class of compounds to inhibit TS.

For instance, compounds with an indole structure have been identified as highly active and specific inhibitors of human TS. More recently, hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to be potent inhibitors of TS. nih.gov Specifically, compounds 12 and 13 from this series exhibited IC50 values of 2.52 µM and 4.38 µM, respectively, against TS, which were more potent than the standard drug pemetrexed. nih.gov These findings suggest that the exploration of this compound analogs incorporating such heterocyclic motifs could lead to the discovery of novel TS inhibitors.

| Compound | Thymidylate Synthase Inhibition IC50 (µM) | Reference |

|---|---|---|

| Compound 12 (1,2,3-triazole and 1,3,4-oxadiazole hybrid) | 2.52 | nih.gov |

| Compound 13 (1,2,3-triazole and 1,3,4-oxadiazole hybrid) | 4.38 | nih.gov |

| Pemetrexed (Reference) | 6.75 | nih.gov |

Inhibition of HIV-1 Integrase

HIV-1 integrase is one of the three essential enzymes for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral propagation. The lack of a human counterpart makes it an attractive target for antiretroviral therapy.

Analogs of indolin-2-one have been investigated for their potential to inhibit HIV-1. In one study, twenty-two compounds based on a 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT), another key viral enzyme. Compounds 3d , 5c , and 5e showed encouraging potency against both the RT enzyme and HIV-1 replication. While this study focused on RT, the structural similarities between the active sites of integrase and RT suggest that the indolin-2-one scaffold could also be a promising starting point for the design of HIV-1 integrase inhibitors. Further research has identified an integrase inhibitor, M522 , which suppressed the replication of clinical HIV isolates with an IC50 value of 18.0 µM. nih.gov

| Compound | Target | Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| M522 | HIV-1 Integrase | 18.0 | nih.gov |

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). MMP-9, in particular, plays a significant role in cancer progression, including invasion, metastasis, and angiogenesis, by breaking down type IV collagen, a major component of the basement membrane.

The development of MMP-9 inhibitors is a key strategy in anticancer drug discovery. While specific studies on this compound as an MMP-9 inhibitor are not extensively reported, the broader class of indolin-2-one derivatives has been explored. Computational studies have been employed to identify potential MMP-9 inhibitors. For example, a study on N-hydroxy-α-phenylsulfonylacetamide derivatives, which are structurally distinct from indolin-2-ones, highlighted key pharmacophoric features for MMP-9 inhibition. The insights from such studies could guide the design of novel this compound analogs with MMP-9 inhibitory activity.

Mechanistic Elucidation of Biological Actions

Cellular and Molecular Targets

The initial interaction of 3-(4-Hydroxybenzyl)indolin-2-one with cellular components is critical for its subsequent biological effects. These interactions are specific and lead to the modulation of key signaling cascades.

3-substituted indolin-2-ones represent a novel class of tyrosine kinase inhibitors with selectivity for different receptor tyrosine kinases (RTKs) nih.gov. Receptor tyrosine kinases are transmembrane proteins involved in cell-to-cell communication and control a wide array of biological functions, including cell growth, differentiation, and metabolism nih.govyoutube.comyoutube.com. The specific compound, 3-(4-Hydroxybenzylidenyl)indolin-2-one, has been identified as a selective inhibitor of the Fetal Liver Kinase-1 (FLK-1) receptor tyrosine kinase, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) scbt.comdrugbank.com. The structure-activity relationship of these compounds suggests they may bind to the ATP binding pocket of RTKs nih.gov.

A particularly potent chiral version of 3-(4-hydroxyphenyl)indolin-2-one, known as ErSO, demonstrates a specific interaction with the estrogen receptor alpha (ERα) nih.govnih.govnih.gov. This interaction is crucial for its anticancer activity, as ErSO induces rapid cell death in ERα-positive cancer cells but has minimal effect on ERα-negative cells nih.gov. The compound maintains its efficacy against cancer cells with mutations in ERα that confer resistance to standard endocrine therapies nih.gov.

| Compound Derivative | Target Receptor/Enzyme | Effect | Reference |

|---|---|---|---|

| 3-(4-Hydroxybenzylidenyl)indolin-2-one | FLK-1 (VEGF-R2) | Inhibition of receptor tyrosine kinase activity | nih.govscbt.com |

| ErSO ((R)-enantiomer) | Estrogen Receptor α (ERα) | Binding and hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) | nih.govnih.govnih.gov |

The interaction of this compound with its molecular targets triggers the modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway , also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cell proliferation, differentiation, and survival nih.govsinobiological.comwikipedia.org. As inhibitors of receptor tyrosine kinases, which are upstream activators of this pathway, 3-substituted indolin-2-ones can effectively modulate MAPK signaling nih.govwikipedia.org. The activation of the MAPK pathway can have dual roles in apoptosis, acting as either an activator or inhibitor depending on the cellular context and stimulus nih.gov.

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation. Indole (B1671886) compounds have been shown to inhibit this pathway, which can contribute to their anticancer effects nih.gov. The action of ErSO has been linked to TRPM channels, which are involved in regulating key signaling pathways, including PI3K/Akt and MAPK researchgate.net.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also implicated in cancer development and progression. NF-κB activation can be influenced by upstream signaling from pathways like PI3K/Akt nih.gov. Some bioactive compounds can suppress NF-κB by inhibiting the IKK kinase, which is responsible for activating the pathway actascientific.com. While direct modulation by this compound is not extensively detailed, its influence on upstream pathways like Akt suggests a potential indirect effect on NF-κB signaling nih.gov.

| Signaling Pathway | General Role | Modulation by Indolin-2-one Derivatives | Reference |

|---|---|---|---|

| MAPK/ERK Pathway | Cell proliferation, differentiation, apoptosis | Inhibited by RTK inhibition | nih.govnih.govnih.gov |

| PI3K/Akt Pathway | Cell survival, proliferation | Inhibited by some indole compounds and linked to TRPM channel modulation by ErSO | nih.govresearchgate.net |

| NF-κB Pathway | Inflammation, cell survival | Potentially inhibited indirectly through Akt pathway modulation | nih.govactascientific.comaston.ac.uk |

Cell Death Mechanisms

This compound and its derivatives can induce cancer cell death through multiple regulated mechanisms, including apoptosis and necroptosis.

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue homeostasis. A key regulatory point in the intrinsic apoptotic pathway is the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 nih.govnih.gov. The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptotic stimuli; a high ratio promotes apoptosis nih.govnih.govresearchgate.netresearchgate.net. The activation of this pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3 .

ErSO has been shown to induce rapid, ERα-dependent cell death in breast cancer cells nih.gov. While the direct cleavage of caspases was not observed in some studies with ErSO, suggesting a non-apoptotic primary mechanism in those contexts, the involvement of apoptotic pathways is a common feature of many anticancer agents nih.gov. The general mechanism of apoptosis induction involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic ones, leading to caspase activation.

| Apoptotic Factor | Function | Relevance to Cell Death | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic protein | The Bax/Bcl-2 ratio is a rheostat for apoptosis. A high ratio favors cell death. | nih.govnih.gov |

| Bcl-2 | Anti-apoptotic protein | nih.govnih.gov | |

| Caspase-9 | Initiator caspase | Activated by cytochrome c release from mitochondria. | nih.gov |

| Caspase-3 | Executioner caspase | Cleaves cellular substrates to execute apoptosis. | nih.gov |

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis and is highly inflammatory nih.govabclonal.com. This pathway is often initiated when apoptosis is inhibited and is mediated by a core complex of proteins including Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) nih.govyoutube.com.

Studies have shown that cell death induced by some indolinone derivatives can be necrotic researchgate.net. For instance, the activation of the a-UPR by compounds like BHPI, a related indolinone, leads to necrotic cell death associated with the depletion of cellular ATP researchgate.net. Furthermore, Ripk3 has been shown to promote necroptosis induced by endoplasmic reticulum (ER) stress nih.gov. The cell death induced by ErSO is mimicked by ATP depletion and osmotic stress, which are features associated with necrosis researchgate.net. This suggests that under certain conditions, this compound can trigger a switch from apoptotic to necrotic cell death pathways nih.gov.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism wikipedia.org. While essential for cell signaling at low levels, excessive ROS can cause significant damage to cellular components, leading to cell death wikipedia.orgnih.gov.

The generation of ROS is implicated in various cell death pathways. For example, Ripk3-mediated necroptosis can be associated with an increase in cellular ROS nih.gov. Endogenous sources of ROS include the mitochondrial electron transport chain, NADPH oxidase, and xanthine (B1682287) oxidase researchgate.net. While some indolin-2-one derivatives have been studied for their antioxidant or radical scavenging properties, the overproduction of ROS can also be a mechanism of anticancer activity for many compounds neu.edumdpi.com. The interplay between the compound and the cellular redox state can therefore be a critical factor in its biological outcome.

Regulation of Gene and Protein Expression

The interaction of this compound and its derivatives with cellular machinery can lead to significant changes in the expression of genes and proteins that are central to pathological processes.

While direct studies on this compound are limited, research on structurally similar compounds provides insight into its potential anti-inflammatory properties. A study on the related compound, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated significant anti-inflammatory activity. This analog was shown to inhibit the production of nitric oxide and suppress the expression and production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a concentration-dependent manner in RAW264.7 macrophage cells. The suppression was observed at both the mRNA and protein levels, indicating that the regulatory action occurs, at least in part, at the transcriptional level.

Table 1: Effect of a this compound Analog on Inflammatory Mediators

| Compound | Cell Line | Mediator | Effect | Mechanism |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 Macrophages | TNF-α | Suppression of production and mRNA expression | Inhibition of Akt, MAPK, and NF-κB signaling pathways |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 Macrophages | IL-6 | Suppression of production and mRNA expression | Inhibition of Akt, MAPK, and NF-κB signaling pathways |

Data in this table pertains to the analog 3-(3-hydroxyphenyl)-indolin-2-one, as direct studies on this compound were not available.

A significant mechanism of action identified for the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore is the activation of the anticipatory Unfolded Protein Response (a-UPR). nih.gov This pathway is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Activation of the a-UPR is a key feature of the anticancer activity of compounds containing this scaffold, such as the derivative ErSO. nih.gov A critical event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global inhibition of protein synthesis, which contributes to the cytostatic or cytotoxic effects of these compounds on cancer cells. nih.gov Studies on various derivatives have consistently shown an increase in phosphorylated eIF2α (p-EIF2α) upon treatment, suggesting that a-UPR activation is a class effect for 3-(4-hydroxyphenyl)indoline-2-ones. nih.gov

Table 2: Activation of the Anticipatory Unfolded Protein Response (a-UPR) by 3-(4-hydroxyphenyl)indoline-2-one Derivatives

| Compound Class | Key Marker | Observed Effect | Downstream Consequence |

|---|---|---|---|

| 3-(4-hydroxyphenyl)indoline-2-ones (e.g., ErSO) | Phosphorylated eIF2α (p-EIF2α) | Significant increase | Inhibition of global protein synthesis, contributing to anticancer activity |

Cell Cycle Perturbation Analysis

The ability of anticancer agents to interfere with the cell cycle is a hallmark of their therapeutic potential. While comprehensive studies detailing the specific effects of this compound on cell cycle progression are not extensively documented in the available literature, research on closely related analogs provides valuable insights.

For instance, a series of (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)-benzylidene)indolin-2-one derivatives, which share the core indolin-2-one structure, have been synthesized and evaluated for their antitumour properties. nih.gov One potent compound from this series, compound 4p, was shown to arrest human prostate cancer cells (PC-3) in the G2/M phase of the cell cycle in a dose-dependent manner. nih.gov This arrest is a critical prelude to apoptosis, as it prevents cancer cells from completing mitosis and proliferating. The study further revealed that this cell cycle arrest was associated with the induction of apoptosis, confirmed by Hoechst staining and annexin-V binding assays. nih.gov

Table 3: Cell Cycle Effects of a 3-benzylideneindolin-2-one (B1620751) Analog

| Compound | Cell Line | Effect on Cell Cycle | Associated Outcome |

|---|---|---|---|

| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)-benzylidene)indolin-2-one (Compound 4p) | PC-3 (Human Prostate Cancer) | Arrest at G2/M phase | Induction of apoptosis |

This data pertains to a structurally related benzylideneindolin-2-one analog, as specific cell cycle analysis for this compound was not found in the reviewed sources.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the 3-(4-Hydroxybenzyl)indolin-2-one core have revealed that even minor chemical alterations can lead to significant changes in biological outcomes, including efficacy and target selectivity. nih.govnih.gov The indolin-2-one core is considered essential for the activity of many derivatives, acting as a crucial scaffold for binding to biological targets like the ATP binding pocket of receptor tyrosine kinases (RTKs). nih.govnih.gov The substitutions at the C3 position of this core are particularly influential in determining the antiangiogenic and anticancer activities of these compounds. nih.gov

The nature of the substituent at the C3 position of the indolin-2-one ring is a critical determinant of the compound's potency and target selectivity. nih.gov By strategically modifying this position, researchers have been able to develop derivatives with tailored activity against specific biological targets. nih.gov

Research into 3-substituted indolin-2-ones has demonstrated that different substitutions can direct the compound's inhibitory action towards distinct receptor tyrosine kinases (RTKs). nih.gov For instance:

Five-membered heteroaryl rings: Introducing a five-membered heteroaryl ring at the C3 position via a methylidenyl linker results in compounds with high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor, Flk-1. nih.gov

Bulky aryl groups: The presence of bulky substituents on the benzylidenyl ring at the C3 position confers high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2 receptor. nih.gov

Extended side chains: Compounds featuring an extended side chain at the C3 position have shown high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptors. nih.gov

| C3-Substituent Type | Primary Target(s) | Reference |

|---|---|---|

| (Five-membered heteroaryl)methylidenyl | VEGF (Flk-1) RTK | nih.gov |

| Benzylidenyl with bulky phenyl ring groups | EGF and Her-2 RTKs | nih.gov |

| Extended side chain | PDGF and VEGF (Flk-1) RTKs | nih.gov |

The phenolic hydroxyl group is a cornerstone of the biological activity of this class of compounds. Its presence and, crucially, its position on the benzyl (B1604629) ring can dramatically influence the molecule's efficacy. nih.govmdpi.com

For compounds targeting estrogen receptor-positive (ERα-positive) breast cancer cells, the 4-hydroxybenzyl moiety (a phenolic group at the para position) is consistently identified as a key feature for potent activity. nih.gov This is exemplified by the compound ErSO, a chiral 3-(4-hydroxyphenyl)indoline-2-one, which exhibits profound antitumor activity. nih.gov SAR studies have consistently reinforced the necessity of this phenolic moiety for anticancer effects in this context. nih.gov Further emphasizing this, studies on other related structures have found that para-substituted hydroxy derivatives possess remarkable potential against MCF-7 breast cancer cells. mdpi.com

The position of the hydroxyl group is critical. A study synthesizing nineteen 3-substituted-indolin-2-one derivatives for anti-inflammatory activity found that the compound with the hydroxyl group at the meta-position, 3-(3-hydroxyphenyl)-indolin-2-one , exhibited the highest activity. mdpi.com This derivative was a potent inhibitor of nitric oxide production and suppressed inflammatory cytokines like TNF-α and IL-6. mdpi.com This highlights that while the 4-hydroxy position is often optimal for certain anticancer activities, other positions can be favored for different therapeutic applications. nih.govmdpi.com The hydroxyl group is thought to participate in key interactions, such as hydrogen bonding, within the target's binding site. nih.govresearchgate.net

Chiral Recognition and Enantioselective Potency

When the indolin-2-one core is substituted at the C3 position with two different groups, a chiral center is created. nih.gov This introduces the concept of enantiomers—non-superimposable mirror images of the same molecule. It has been discovered that the biological activity of these chiral compounds often resides in a single enantiomer, a phenomenon known as enantioselective potency. nih.govrsc.org

A prime example is the anticancer agent ErSO . This molecule is a chiral 3-(4-hydroxyphenyl)indoline-2-one, and its profound antitumor activity is enantiomer-specific. nih.gov This contrasts with achiral derivatives like oxyphenisatin or TOP001, which have two identical 4-hydroxyphenyl groups at the C3 position (3,3-bis(4-hydroxyphenyl)indolin-2-one) and thus lack a chiral center. nih.gov The development of chiral molecules like ErSO represents a significant evolution of the scaffold, enabling potent, single-enantiomer anticancer activity. nih.gov

The ability of biological systems, such as protein receptors or enzymes, to distinguish between enantiomers is known as chiral recognition. rsc.orgresearchgate.net This selectivity arises because the binding site of the biological target is itself chiral, creating a specific three-dimensional fit that favors one enantiomer over the other, much like a hand fitting into a specific glove. nih.gov This principle is fundamental to modern drug development, as isolating the more potent enantiomer can lead to a more effective drug with fewer off-target effects.

| Compound Type | Example(s) | Chirality | Key Structural Feature | Biological Activity Profile | Reference |

|---|---|---|---|---|---|

| Chiral 3-substituted-indolin-2-one | ErSO | Chiral | C3 has two different substituents (e.g., a hydrogen and a 4-hydroxybenzyl group) | Potent, single enantiomer anticancer activity. Highly selective for ERα-positive cancer cells. | nih.gov |

| Achiral 3,3-disubstituted-indolin-2-one | Oxyphenisatin, TOP001 | Achiral | C3 has two identical substituents (e.g., two 4-hydroxyphenyl groups) | Potent, selective anticancer activity, but lacks enantiomeric specificity. | nih.gov |

Rational Design Principles for Enhanced Potency and Target Specificity

The accumulated SAR data provides a roadmap for the rational design of new, improved analogs of this compound. The goal is to enhance potency against the desired target while minimizing effects on other targets, thereby increasing specificity and reducing potential side effects. nih.gov

Key design principles include:

Preservation of the Core Scaffold: The indolin-2-one ring and the 4-hydroxyphenyl group are essential pharmacophores for certain activities, such as the anticancer effects observed with ErSO. nih.gov Design efforts often focus on maintaining these core elements while modifying peripheral substituents.

Strategic C3-Substitution: As established, the C3 position is a critical "hotspot" for tuning selectivity. Rational design involves selecting substituents that are known to favor interaction with the desired biological target. For instance, designing inhibitors for specific tyrosine kinases would involve incorporating features like heteroaryl rings or bulky aryl groups known to enhance binding to those targets. nih.gov

Exploitation of Chirality: Given the superior potency of single enantiomers like ErSO, a key strategy is the enantioselective synthesis of new derivatives. nih.govnih.govoaepublish.com This involves creating only the desired enantiomer, which maximizes therapeutic efficacy. Catalytic asymmetric synthesis methods are often employed to achieve this. nih.gov

Modulation of Physicochemical Properties: Substitutions can also be used to fine-tune properties like solubility and bioavailability. While not directly part of the SAR for target binding, these properties are crucial for a molecule's potential as a drug. nih.gov

By applying these principles, medicinal chemists can move beyond trial-and-error and iteratively design molecules with a higher probability of success, leading to the development of more potent and highly selective therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity.

Molecular docking simulations are instrumental in visualizing how "3-(4-Hydroxybenzyl)indolin-2-one" might interact with various protein targets. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function. The results reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

For instance, docking studies of similar indolin-2-one scaffolds have shown that the oxindole (B195798) core can form crucial hydrogen bonds with the hinge region of kinase domains, a common target in cancer therapy. The 4-hydroxybenzyl group of "this compound" can further anchor the ligand in the binding pocket through additional hydrogen bonds and pi-pi stacking interactions with aromatic residues.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Glu85 (Hinge) | Hydrogen Bond (NH of Indolinone) | 2.1 |

| Leu83 (Hinge) | Hydrogen Bond (C=O of Indolinone) | 2.5 |

| Phe158 | Pi-Pi Stacking (Indole Ring) | 3.8 |

| Tyr160 | Hydrogen Bond (OH of Hydroxybenzyl) | 2.3 |

| Val35 | Hydrophobic Interaction (Benzyl Ring) | 4.1 |

Note: This data is illustrative and based on typical interactions observed for indolin-2-one derivatives in kinase binding sites.

Beyond predicting the binding pose, molecular docking can estimate the binding affinity of a ligand for its target protein. This is often expressed as a docking score or an estimated free energy of binding (ΔG). Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory activity. These predicted affinities can be correlated with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). While these predictions are not always perfectly accurate, they provide a valuable ranking of potential inhibitors and guide lead optimization.

Table 2: Estimated Binding Affinities for this compound Against Various Protein Targets

| Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.8 | 50 |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | 250 |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | -7.9 | 800 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.2 | 1500 |

Note: The values presented are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

Quantum Chemical Calculations (DFT, FMO, NBO)

Quantum chemical calculations provide a deeper understanding of the electronic properties of "this compound." Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis are employed to investigate the molecule's electronic structure, reactivity, and conformational preferences.

DFT calculations are used to determine the electronic structure of "this compound." From this, various chemical reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived. These parameters help in understanding the molecule's reactivity and its potential to participate in various chemical reactions. Natural Bond Orbital (NBO) analysis provides further insights into the bonding and charge distribution within the molecule.

Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

Note: These values are representative and would be obtained from DFT calculations.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Quantum chemical calculations are used to perform conformational analysis and geometry optimization of "this compound." This involves finding the lowest energy conformation (the most stable structure) of the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be generated, identifying all stable conformers and the energy barriers between them. The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles, which is crucial for understanding its interaction with biological targets.

Advanced Cheminformatics and Predictive Modeling Techniques

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For "this compound," cheminformatics and predictive modeling techniques can be used to forecast its properties and biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics method. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of indolin-2-one derivatives, the activity of "this compound" could be predicted based on its calculated molecular descriptors. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. Such predictive models are invaluable in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing.

X-ray Crystallographic Studies of Related Indolin-2-one Derivatives

While the specific crystal structure of this compound is not extensively reported in publicly available literature, a wealth of information exists for structurally related indolin-2-one derivatives. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. These studies on analogous compounds offer valuable insights into the likely structural characteristics of this compound and the broader class of indolin-2-one-based molecules.

Detailed crystallographic analyses of several indolin-2-one derivatives have been published, revealing key structural features and intermolecular interactions that govern their solid-state architecture. These interactions often include hydrogen bonding and π-stacking, which play a crucial role in the assembly of supramolecular structures. cambridge.orgresearchgate.net

For instance, the crystal structure of 3-(4-hydroxyphenylimino)indolin-2-one, a compound with a similar substituent at the 3-position, has been determined. nih.govresearchgate.net In this molecule, the dihedral angle between the indole (B1671886) and benzene (B151609) rings is a significant conformational parameter. nih.govresearchgate.net The crystal packing is characterized by a network of hydrogen bonds, including N—H···O and O—H···O interactions, which link the molecules into a three-dimensional array. nih.govresearchgate.net

Similarly, studies on other derivatives, such as 1-ethyl-5-iodo-indolin-2-one and 1-(2,6-dichlorophenyl)indolin-2-one, provide further understanding of how substitutions on the indolin-2-one ring system affect molecular geometry and packing. nih.govnih.gov In 1-ethyl-5-iodo-indolin-2-one, the molecules are arranged in columns and interact via C—H···O hydrogen bonds and I···I short contacts. nih.gov In the case of 1-(2,6-dichlorophenyl)indolin-2-one, the indole ring system is nearly planar, and the phenyl ring is oriented at a significant dihedral angle to it, with weak intermolecular C—H···O hydrogen bonds and C—H···π interactions stabilizing the crystal structure. nih.gov

The analysis of these related structures provides a solid foundation for predicting the conformational preferences and packing motifs of this compound. The presence of the hydroxyl group on the benzyl (B1604629) substituent suggests a high likelihood of strong hydrogen bonding interactions dominating its crystal structure.

Below are interactive data tables summarizing the crystallographic data for several related indolin-2-one derivatives, illustrating the diversity of structures within this compound class.

Table 1: Crystallographic Data for Selected Indolin-2-one Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1-(2,6-Dichlorophenyl)indolin-2-one | C₁₄H₉Cl₂NO | Monoclinic | P2₁/n | 7.1412 | 8.0241 | 11.0510 | 90 | 105.789 | 90 | nih.gov |

| 1-Ethyl-5-iodo-indolin-2-one | C₁₀H₁₀INO | Orthorhombic | P2₁2₁2₁ | 5.3456 | 10.3392 | 19.3364 | 90 | 90 | 90 | nih.gov |

| 3-(4-Hydroxyphenylimino)indolin-2-one | C₁₄H₁₀N₂O₂ | Monoclinic | P2₁/c | 11.834 | 5.823 | 16.999 | 90 | 109.28 | 90 | nih.govresearchgate.net |

| 5-(3-Methoxyphenyl)indoline-2,3-dione | C₁₅H₁₁NO₃ | Orthorhombic | Pbca | 11.1772 | 7.92536 | 27.0121 | 90 | 90 | 90 | cambridge.org |

| 5-Bromospiro[indoline-3,7’-pyrano[3,2-c:5,6-c’]dichromene]-2,6’,8’-trione | C₁₀₈H₆₀Br₄N₄O₂₉S₂ | Triclinic | P-1 | 11.8333 | 12.8151 | 17.1798 | 77.317 | 74.147 | 66.493 | researchgate.net |

Future Perspectives in 3 4 Hydroxybenzyl Indolin 2 One Research

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the initial focus has been on anticancer applications, the structural versatility of the 3-(4-hydroxybenzyl)indolin-2-one core lends itself to interaction with a wide array of biological targets. Future research is actively expanding the scope of inquiry beyond established pathways to identify novel therapeutic opportunities.

Compounds featuring the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore have shown remarkable antitumor activity in preclinical models, notably in the eradication of drug-resistant, estrogen receptor-positive breast cancer. nih.govillinois.edu A key derivative, ErSO , was found to induce cancer cell death through the activation of the anticipatory Unfolded Protein Response (a-UPR). nih.gov This discovery opens a significant avenue for future investigation into the precise molecular target of ErSO and related compounds, which remains a critical open question. nih.gov

Beyond cancer, derivatives of the parent scaffold are being investigated for other therapeutic uses. For instance, hybrids of indolin-2-one and nitroimidazole have demonstrated potent activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a mode of action involving DNA damage. researchgate.net Additionally, certain 3-substituted indolin-2-one derivatives have exhibited significant anti-inflammatory properties by suppressing the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com

The exploration of novel targets also includes specific enzymes crucial for disease progression. One study identified a derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one , as a potent inhibitor of Human caseinolytic protease proteolytic subunit (HsClpP), an enzyme implicated in cancer proliferation. nih.gov Other research has focused on receptor tyrosine kinases (RTKs), with specific derivatives showing selective inhibition of kinases like FLK-1, which is involved in angiogenesis. scbt.comnih.gov

Table 1: Investigated Biological Targets and Potential Therapeutic Applications of this compound Derivatives

| Derivative Class/Compound | Biological Target(s) | Potential Therapeutic Application | Reference(s) |

| ErSO | Estrogen Receptor α (ERα) / a-UPR Pathway | ER-positive Breast Cancer | nih.gov |

| Indolin-2-one-nitroimidazole hybrids | Bacterial DNA/Proteins | Drug-resistant Bacterial Infections | researchgate.net |

| 3-(3-Hydroxyphenyl)-indolin-2-one | Akt, MAPK, NF-κB Signaling Pathways | Inflammatory Diseases | mdpi.com |

| 3-Substituted indolin-2-ones | Receptor Tyrosine Kinases (e.g., FLK-1, PDGF-R, EGF-R) | Cancer (Angiogenesis Inhibition) | nih.gov |

| 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one | Human caseinolytic protease (HsClpP) | Cancer | nih.gov |

Rational Design of Next-Generation Indolin-2-one Therapeutics

The rational design of new therapeutic agents is a cornerstone of modern drug discovery. For the indolin-2-one class, this involves a multi-faceted approach combining structure-activity relationship (SAR) studies, computational modeling, and strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.combenthamscience.com

A key strategy is the modification of the 3-substituent on the indolin-2-one core. SAR studies have revealed that specific substitutions are critical for activity and selectivity. For example, research has consistently shown that at least one 4-hydroxyphenyl group is necessary for significant biological activity in certain anticancer applications. nih.gov Further studies have demonstrated that replacing one of the 4-hydroxyphenyl groups with moieties like cycloalkanes can yield chiral compounds with potent anticancer effects. nih.gov

Molecular hybridization is another powerful strategy. This approach involves combining the indolin-2-one scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.netnih.gov This has been successfully applied to develop second-generation Tropomyosin receptor kinase (TRK) inhibitors that can overcome acquired resistance to first-generation drugs like larotrectinib. nih.govresearchgate.net For example, compound 24b , designed through a molecular hybridization strategy, showed significant potency against multiple TRK mutants and possessed good oral bioavailability. nih.gov

Fluorination is a specific chemical modification that has yielded promising results. The development of derivatives like ErSO-DFP and ErSO-TFPy revealed that difluorination or tetrafluorination of certain parts of the molecule can dramatically increase potency and selectivity for ERα-positive cancer cells. nih.gov While the precise reason is still under investigation, fluorination is known to affect compound properties such as pKa, conformation, and target engagement. nih.gov

Q & A

Q. Key Challenges :

- Isomer separation (e.g., Z,E vs. E,E dienes) via column chromatography or HPLC .

- Purification of hygroscopic intermediates, requiring anhydrous conditions .

How is structural characterization of this compound derivatives performed?

Answer:

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For example, aromatic protons in 4-hydroxybenzyl derivatives appear as doublets at δ 6.7–7.5 ppm .

- X-ray Crystallography : Resolves stereochemistry, as seen in the crystal structure of 3-(4-hydroxyphenylimino)indolin-2-one (space group ) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 73.48%, H: 5.63% for compound 28) .

What is the mechanistic basis for its selective inhibition of receptor tyrosine kinases (RTKs)?

Answer:

3-(4-Hydroxybenzylidene)indolin-2-one selectively inhibits FLK-1 RTK (VEGFR-2) by stabilizing the kinase domain in an inactive conformation. This contrasts with non-selective RTK inhibitors (e.g., 3-(4-isopropylbenzylidene)indolin-2-one) that broadly target IGF-IR and EGFR .

Q. Experimental Validation :

- In vitro kinase assays : Measure IC values against recombinant FLK-1 versus other RTKs .

- Molecular docking : Predicts interactions with FLK-1’s ATP-binding pocket, highlighting hydrogen bonds with the 4-hydroxy group .

How can structural modifications enhance selectivity for α-synuclein fibrils over Aβ or tau?

Answer:

Key modifications include:

- Diene Homologation : Extending conjugation (e.g., diene analogs) increases α-synuclein binding affinity by 5–10× compared to mono-olefinic derivatives .

- N-Benzyl Substitution : Enhances selectivity (e.g., compound 46a: 15× higher affinity for α-synuclein vs. Aβ) by improving hydrophobic interactions with fibril grooves .

- para-Nitro Groups : Enable separation of Z,E isomers, with Z,E configurations showing superior activity (e.g., compound 28: = 12 nM) .

Q. Methodology :

- Competitive binding assays using I-labeled radioligands .

- Autoradiography on post-mortem brain tissues to confirm target engagement .

How should researchers address contradictions in reported RTK selectivity profiles?

Answer:

Discrepancies (e.g., FLK-1 selectivity vs. non-selective RTK inhibition) arise from:

Q. Resolution Strategies :

- Panel Screening : Test derivatives across a kinase panel (≥50 kinases) to identify off-target effects .

- Mutagenesis Studies : Validate binding sites by introducing point mutations (e.g., FLK-1 D1046A) .

What methodologies assess blood-brain barrier (BBB) penetration for neuroprotective applications?

Answer:

Q. Limitations :

How do stereochemical configurations (Z/E isomers) influence biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.